1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
The synthesis of fused pyrimidine derivatives, including those related to the compound , has been facilitated by three-component reactions using aryl aldehyde, urea, or guanidine, highlighting the compound's role in the development of new synthetic methodologies. For example, Mizar and Myrboh (2008) demonstrated the use of KF–alumina as a catalyst in the synthesis of pyrimidine derivatives, showcasing the compound's utility in organic synthesis and potential applications in creating complex heterocyclic compounds (Mizar & Myrboh, 2008).
Corrosion Inhibition
Research into the corrosion inhibition properties of urea-derived Mannich bases, including compounds structurally similar to the query compound, has shown potential applications in protecting metals against corrosion. Jeeva et al. (2015) synthesized new Mannich bases and evaluated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, indicating the compound's relevance in materials science and engineering (Jeeva et al., 2015).
Neuropharmacology Research
The allosteric modulation of cannabinoid CB1 receptors by compounds similar in structure to the query compound has been studied for its effects on neuronal excitability. Wang et al. (2011) investigated the actions of an allosteric antagonist on CB1 receptor modulation in the cerebellum, contributing to the understanding of cannabinoid receptor pharmacology and its implications for treating central nervous system disorders (Wang et al., 2011).
Anticancer Research
Compounds incorporating the urea moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the compound's relevance in medicinal chemistry and oncology research. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, highlighting their potential as new anticancer agents and the possibility of further exploration as BRAF inhibitors (Feng et al., 2020).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-27-11-8-18-12-17(6-7-22(18)27)23(28-9-4-5-10-28)16-25-24(29)26-19-13-20(30-2)15-21(14-19)31-3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYVHRCYPRSDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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